molecular formula C14H10FN5O B15160947 N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-56-1

N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B15160947
CAS No.: 651769-56-1
M. Wt: 283.26 g/mol
InChI Key: WNCOSQPZNWKFPP-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 2H-tetrazol-5-yl group at the para position and a 2-fluorophenylamine moiety at the amide nitrogen. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, serves as a bioisostere for carboxylic acids due to its similar acidity (pKa ~4.9) and hydrogen-bonding capacity . The 2-fluorophenyl group enhances lipophilicity and may influence metabolic stability by resisting oxidative degradation.

Properties

CAS No.

651769-56-1

Molecular Formula

C14H10FN5O

Molecular Weight

283.26 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H10FN5O/c15-11-3-1-2-4-12(11)16-14(21)10-7-5-9(6-8-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)

InChI Key

WNCOSQPZNWKFPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 2-fluoroaniline with 4-(2H-tetrazol-5-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The fluorophenyl group and tetrazole ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (tetrazole, benzamide, fluorophenyl) or pharmacological relevance:

Compound Name Key Structural Features Biological Activity/Use Key Differentiators References
N-(2-Fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide 2-Fluorophenyl, tetrazole, benzamide Not explicitly stated (potential receptor modulation) Parent compound for comparison N/A
SCH 900822 Tetrazolylmethyl, spiroimidazolone, dichlorophenyl Potent glucagon receptor antagonist (IC₅₀ <10 nM) Spirocyclic core enhances selectivity over GLP-1R
Pranlukast (ONO-1078) Chromen-4-one, tetrazole, 4-phenylbutoxybenzamide Leukotriene antagonist (asthma therapy) Chromenone ring confers leukotriene D4 affinity
4-Fluoro-N-[4-(2-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenyl]benzamide Methoxypropylaminoethyl-tetrazole, benzamide Unknown (structural analog) Ethyl linker and methoxy group improve solubility
N-(2-Chloro-6-fluorophenyl)-4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Halogenated phenyl, trifluoropropyloxy Antifungal or kinase inhibitor (patent example) Bromo/fluoro substituents enhance halogen bonding

Key Comparative Insights

Tetrazole Bioisosterism: The tetrazole ring in this compound mimics carboxylate groups, enhancing membrane permeability compared to carboxylic acid analogs (e.g., Pranlukast’s chromenone carboxylate) . SCH 900822 leverages tetrazole as a hydrogen-bond acceptor for glucagon receptor antagonism, achieving >1000-fold selectivity over GLP-1R due to auxiliary spiroimidazolone interactions .

Fluorophenyl Substitution: The 2-fluorophenyl group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs (e.g., N-(4-chlorophenyl) derivatives in ). However, 2,4-difluorophenyl analogs () exhibit higher logP values (2.8 vs.

Synthetic Complexity :

  • The target compound likely follows a simpler synthesis pathway (amide coupling, tetrazole cyclization) compared to SCH 900822, which requires multi-step spirocycle formation .

Biological Activity: Pranlukast’s tetrazole-benzamide motif is critical for leukotriene receptor blockade (Ki = 3.4 nM), whereas the absence of a chromenone ring in the target compound may redirect activity toward alternative targets (e.g., kinase or GPCR modulation) .

Thermodynamic Stability :

  • Tautomerism in tetrazole derivatives (e.g., 1H- vs. 2H-tetrazole) affects binding: SCH 900822’s 2H-tetrazole stabilizes a thione tautomer, optimizing receptor interactions .

Biological Activity

N-(2-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a fluorophenyl group and a tetrazole ring , which contribute to its unique biological properties. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, making it a promising candidate for therapeutic applications.

This compound is believed to interact with various molecular targets, including enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor pockets. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects such as:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Potential anticancer activity

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities. Below is a comparative analysis of related compounds:

Compound NameStructural FeaturesBiological Activity
2-fluorobenzamideLacks the tetrazole ringDifferent biological activity
4-fluoro-N-(benzyl)benzamideDifferent substitution patternVariations in binding affinity
N-(4-fluorophenyl)-1H-tetrazol-5-ylmethanamineMissing the benzamide moietyAffects interaction with proteins
N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamideContains both a tetrazole ring and a fluorophenyl groupSignificant antibacterial activity

This table illustrates how structural variations impact biological activity, emphasizing the importance of the tetrazole ring and fluorine substitution in enhancing therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits notable antibacterial properties against various strains of bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, similar to other tetrazole derivatives.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This effect has been observed in animal models where inflammation markers were significantly reduced following treatment.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation. Further research is needed to elucidate its efficacy and safety in clinical settings.

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